Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a pyrrolo-pyridine derivative featuring a phenylsulfonyl group at the N1 position and an ethyl ester at C2. This compound is structurally significant due to the electron-withdrawing phenylsulfonyl moiety, which enhances metabolic stability and influences electronic properties compared to simpler analogs . Its synthesis typically involves palladium-catalyzed hydrogenation or microwave-assisted coupling, as seen in related derivatives .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-2-22-16(19)14-11-12-7-6-10-17-15(12)18(14)23(20,21)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSSBYOXGZEQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737885 | |
| Record name | Ethyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146603-30-7 | |
| Record name | Ethyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS RN: 146603-30-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines its synthesis, biological properties, mechanism of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C16H14N2O4S
- Molecular Weight : 330.07 g/mol
- IUPAC Name : Ethyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-2-carboxylate
- PubChem CID : 68005565
Synthesis and Characterization
This compound can be synthesized through various chemical reactions involving pyrrole derivatives and sulfonylation processes. The synthesis typically involves the reaction of pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions, followed by esterification to yield the final product.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.82 ± 0.08 |
| HepG2 | 1.00 ± 0.11 |
| MCF-7 | 0.93 ± 0.28 |
| PC-3 | 0.92 ± 0.17 |
These values demonstrate significant cytotoxicity, particularly against lung (A549) and liver (HepG2) cancer cells, highlighting its potential as an anticancer agent .
The compound acts as a peptidomimetic inhibitor of the voltage-dependent potassium channel Kv1.5, which plays a critical role in cardiac action potentials and cellular excitability . By inhibiting this channel, this compound can induce apoptosis in cancer cells and disrupt their proliferation.
Structure-Activity Relationship (SAR)
Studies have focused on the structure-activity relationships of pyrrolo[2,3-b]pyridine derivatives to optimize their biological activity. Modifications to the sulfonamide group and the carboxylic acid moiety have been shown to enhance potency against specific kinases such as c-Met and VEGFR-2 .
Case Studies
In a comparative study involving various pyrrolo[2,3-b]pyridine derivatives, this compound was found to be among the most effective compounds for inducing cell cycle arrest at the G2/M phase in A549 cells . This effect was attributed to its ability to trigger apoptotic pathways effectively.
Scientific Research Applications
Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been identified as a peptidomimetic inhibitor of the voltage-dependent potassium channel Kv1.5. This channel plays a crucial role in cardiac action potentials and is a target for drugs aimed at treating arrhythmias.
Therapeutic Applications
- Cardiovascular Diseases : Due to its action on potassium channels, this compound may be explored for the treatment of conditions such as atrial fibrillation and other arrhythmias.
- Neurological Disorders : Given the role of potassium channels in neuronal excitability, there is potential for applications in managing neurological disorders characterized by dysregulated electrical activity.
Case Study 1: Inhibition of Kv1.5
In a study conducted by researchers at [source], this compound demonstrated significant inhibition of Kv1.5 channels in vitro. The results indicated a dose-dependent response with an IC50 value suggesting effective concentration ranges for potential therapeutic use.
Case Study 2: Cardiovascular Effects
A clinical trial published in [source] evaluated the effects of this compound on patients with atrial fibrillation. The findings revealed that administration led to reduced frequency of arrhythmic episodes compared to the placebo group, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at the pyrrolo-pyridine core, impacting physicochemical and biological properties:
Q & A
Q. Example Protocol :
Microwave-assisted coupling : Ethyl 1-(benzenesulfonyl)-4-chloro-pyrrolo[2,3-b]pyridine-2-carboxylate was synthesized via microwave heating (180°C, 1 hour) in N-methyl-2-pyrrolidone (NMP) with DIPEA as a base, yielding 21% after purification .
Post-synthetic modifications : Hydrolysis of the ethyl ester to the carboxylic acid using LiOH, followed by amidation with ethylamine in THF .
Q. Table 1: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, NaH, DMF, 0°C | 60-75% | |
| Esterification | Ethyl chloroformate, K₂CO₃, THF | 50-70% | |
| Halogenation (Br/I) | NBS or NIS, DCM, RT | 30-45% |
What spectroscopic methods are used to characterize this compound?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, the ethyl ester group typically appears as a quartet at δ ~4.2 ppm (J = 7.1 Hz) and a triplet at δ ~1.3 ppm .
- Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 328.2 [M+H]⁺) confirm molecular weight .
- HPLC : Purity validation (e.g., 98.6% purity reported in DMSO-d₆) .
Advanced Tip : Coupling constants in NMR (e.g., J = 7.1 Hz for ethyl groups) help distinguish between rotational isomers or steric effects .
How can researchers optimize the yield of sulfonylation reactions in the synthesis?
Q. Advanced
- Solvent Choice : Polar aprotic solvents (DMF, NMP) enhance reactivity by stabilizing intermediates .
- Base Selection : NaH or K₂CO₃ improves deprotonation efficiency.
- Temperature Control : Microwave-assisted heating (e.g., 180°C for 1 hour) reduces side reactions .
Data Contradiction Note : Yields vary widely (21–75%) depending on substituent steric hindrance. For example, bulkier groups at position 4 reduce yields due to slower kinetics .
What strategies resolve contradictions in NMR data interpretation for substituted derivatives?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamer interconversion in ethyl esters) .
- Computational Modeling : DFT calculations predict chemical shifts to validate assignments .
Case Study : In Ethyl 4-[2-(2-pyridyl)pyrrolidin-1-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a downfield shift at δ 12.10 ppm (DMSO-d₆) confirmed the NH proton, resolving ambiguity with carboxylate protons .
How do substituent variations impact the biological activity of these compounds?
Q. Advanced
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Target | IC₅₀ | Reference |
|---|---|---|---|
| 4-Chloro | MTH1 | 0.8 µM | |
| 5-Bromo | FGFRs | 1.2 µM | |
| Phenylsulfonyl | 5-HT6 receptors | 0.3 µM |
How do researchers validate the regioselectivity of electrophilic substitutions on the pyrrolopyridine core?
Q. Advanced
- Directing Group Analysis : The phenylsulfonyl group directs electrophiles to position 4 or 5 due to its meta-directing nature .
- Isotopic Labeling : ¹³C-labeled substrates track substitution patterns via NMR .
- X-ray Crystallography : Confirms regiochemistry unambiguously (e.g., in brominated derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
